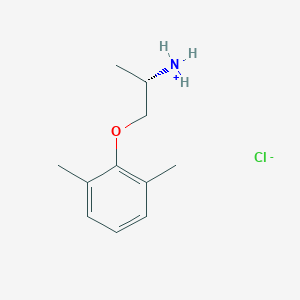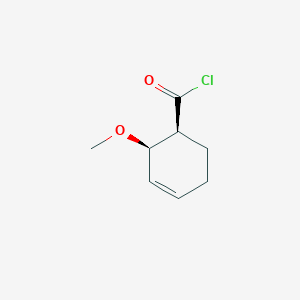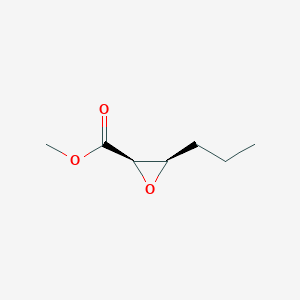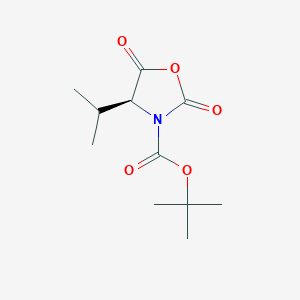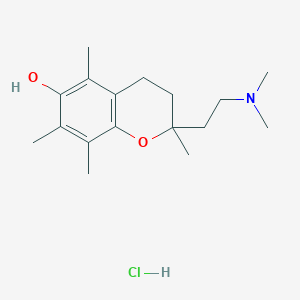
3,4-Dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol
Descripción general
Descripción
3,4-Dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol, also known as Trolox, is a water-soluble analogue of vitamin E. Trolox has been widely used in scientific research due to its antioxidant properties and its ability to protect cells from oxidative stress. In
Mecanismo De Acción
3,4-Dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol works as an antioxidant by scavenging free radicals and preventing them from damaging cells. It also works by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress. 3,4-Dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Efectos Bioquímicos Y Fisiológicos
3,4-Dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation, improve mitochondrial function, and prevent cell death. 3,4-Dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol has also been shown to improve cognitive function and memory in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-Dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol has many advantages for lab experiments. It is water-soluble and can easily be dissolved in cell culture media. It is also stable and has a long shelf life. However, 3,4-Dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol has some limitations. It can interfere with some assays that measure ROS levels and it can also have non-specific effects on cells.
Direcciones Futuras
There are many future directions for the use of 3,4-Dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol in scientific research. One area of interest is the use of 3,4-Dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of interest is the use of 3,4-Dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol in the prevention and treatment of cancer. 3,4-Dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol could also be used in the development of new antioxidant therapies and in the study of aging and age-related diseases.
Aplicaciones Científicas De Investigación
3,4-Dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol has been used in various scientific research studies due to its antioxidant properties. It has been shown to protect cells from oxidative stress and prevent cell damage. 3,4-Dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol has also been used in studies related to aging, neurodegenerative diseases, and cancer. It has been found to have a protective effect on neurons and prevent cell death in neurodegenerative diseases such as Parkinson's and Alzheimer's. 3,4-Dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol has also been shown to have anti-cancer properties and inhibit the growth of cancer cells.
Propiedades
Número CAS |
130611-21-1 |
|---|---|
Nombre del producto |
3,4-Dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol |
Fórmula molecular |
C17H28ClNO2 |
Peso molecular |
313.9 g/mol |
Nombre IUPAC |
2-[2-(dimethylamino)ethyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol;hydrochloride |
InChI |
InChI=1S/C17H27NO2.ClH/c1-11-12(2)16-14(13(3)15(11)19)7-8-17(4,20-16)9-10-18(5)6;/h19H,7-10H2,1-6H3;1H |
Clave InChI |
DYNIOWJSSKCSFL-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(CCC(O2)(C)CCN(C)C)C(=C1O)C)C.Cl |
SMILES canónico |
CC1=C(C2=C(CCC(O2)(C)CCN(C)C)C(=C1O)C)C.Cl |
Sinónimos |
3,4-dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol DDTBO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

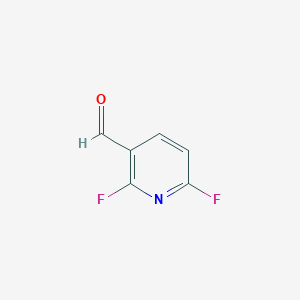
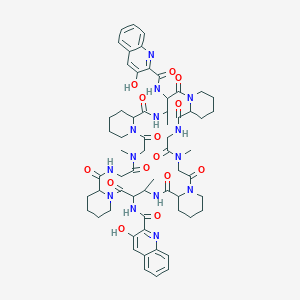
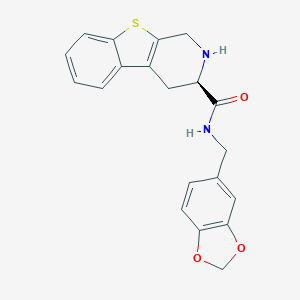
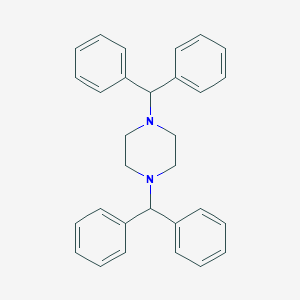
![(E)-4-[2-hydroxy-2-[3-hydroxy-4-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B141082.png)
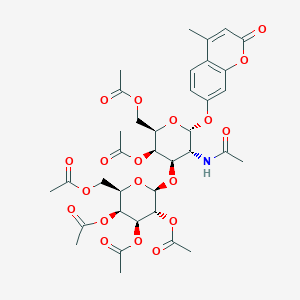
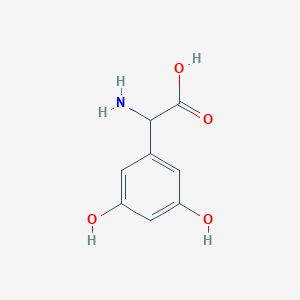
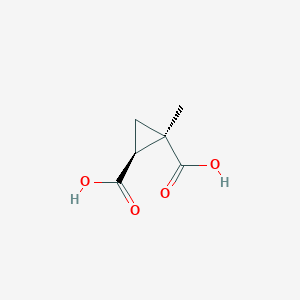
![1-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine](/img/structure/B141099.png)
